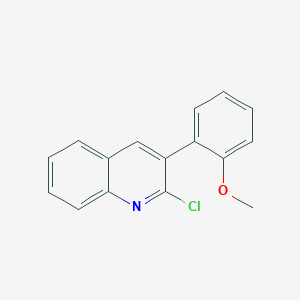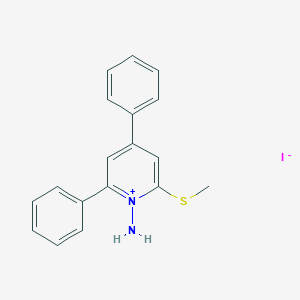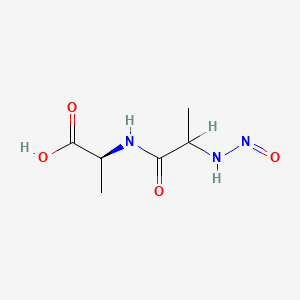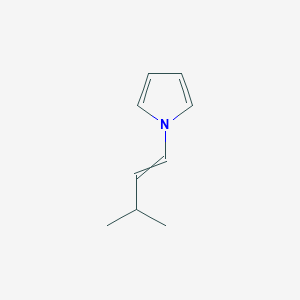![molecular formula C19H18N2O2 B14426523 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one CAS No. 80199-83-3](/img/structure/B14426523.png)
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring through a propanone linker. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Coupling with Pyrazole: The benzyloxyphenyl intermediate is then coupled with a pyrazole derivative using a suitable coupling agent such as palladium-catalyzed Suzuki-Miyaura coupling.
Formation of the Propanone Linker:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzylic alcohols or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propan-1-one: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(1H-pyrazol-1-yl)propan-1-one:
Uniqueness: The presence of the benzyloxy group in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
80199-83-3 |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(4-phenylmethoxyphenyl)-3-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C19H18N2O2/c22-19(11-14-21-13-4-12-20-21)17-7-9-18(10-8-17)23-15-16-5-2-1-3-6-16/h1-10,12-13H,11,14-15H2 |
Clave InChI |
DZRSBVOAFKOCPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CCN3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


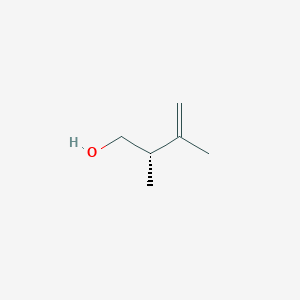


![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
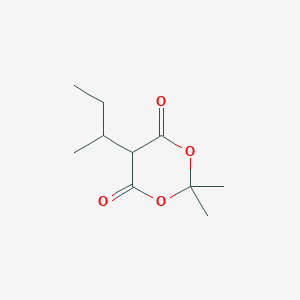
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)
